molecular formula C10H14FNO B13619315 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B13619315
M. Wt: 183.22 g/mol
InChI Key: LHOKEBAENRKRNR-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a fluorophenyl group attached to a branched carbon chain. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the use of threonine aldolases, which catalyze the stereoselective synthesis of β-hydroxy-α,α-dialkyl-α-amino acids. For instance, the d-threonine aldolase from Pseudomonas sp. can be used to generate (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid in one step with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale enzymatic reactions using threonine aldolases, followed by purification and isolation of the desired product. The use of biocatalysts in industrial processes offers advantages such as high selectivity, mild reaction conditions, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of a hydrocarbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorophenyl)-2-methylpropan-1-ol
  • 2-Amino-3-(2-bromophenyl)-2-methylpropan-1-ol
  • 2-Amino-3-(2-methylphenyl)-2-methylpropan-1-ol

Uniqueness

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-amino-3-(2-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14FNO/c1-10(12,7-13)6-8-4-2-3-5-9(8)11/h2-5,13H,6-7,12H2,1H3

InChI Key

LHOKEBAENRKRNR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1F)(CO)N

Origin of Product

United States

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